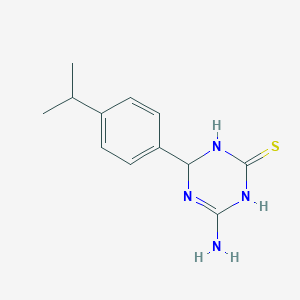

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a thiol group at position 2, an amino group at position 4, and a 4-isopropylphenyl group at position 4. The 4-isopropylphenyl substituent contributes steric bulk and lipophilicity, influencing its physicochemical and biological properties .

Properties

IUPAC Name |

4-amino-2-(4-propan-2-ylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-7(2)8-3-5-9(6-4-8)10-14-11(13)16-12(17)15-10/h3-7,10H,1-2H3,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMMSEOGNZUBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2NC(=S)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140171 | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-[4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142207-94-0 | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-[4-(1-methylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142207-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-[4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of appropriate amines with triazine derivatives. One common method includes the cyclization of 4-isopropylphenylamine with thiourea under acidic conditions to form the desired triazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenated compounds and strong bases are often used to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, thiols.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Polarity : Electron-withdrawing groups (e.g., nitro in the 4-nitrophenyl analog) increase polarity, affecting solubility and binding interactions .

- Steric Effects : Bulky substituents like 4-isopropylphenyl may hinder interactions with enzymatic active sites compared to smaller groups (e.g., phenyl) .

Biological Activity

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This triazine derivative exhibits a range of biological effects that make it a candidate for further research in therapeutic applications.

- Molecular Formula : C12H16N4S

- Molecular Weight : 248.35 g/mol

The biological activity of 4-amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can be attributed to its interaction with various biological targets. The compound's structure allows it to participate in biochemical pathways that are crucial for cellular functions.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds possess significant antimicrobial properties. A study demonstrated that similar triazine derivatives showed pronounced antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and VRE. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were evaluated, showing effective results for compounds with specific substitutions on the triazine ring .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| 4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | TBD | TBD | MRSA, VRE |

| 4-Alkyl-6-aralkyl derivatives | 0.5 - 2.0 | 1.0 - 4.0 | P. aeruginosa |

Anticancer Activity

The anticancer potential of triazine derivatives has been explored extensively. In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- A549: 0.20 µM

- MCF-7: 1.25 µM

- HeLa: 1.03 µM

These values indicate a strong antiproliferative effect, suggesting that the compound may inhibit key signaling pathways involved in cancer cell growth .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with triazine derivatives:

- Antitumor Effects : In a study focused on the synthesis of novel triazine derivatives, it was found that certain compounds significantly inhibited cell proliferation in triple-negative breast cancer cells (MDA-MB231) with IC50 values ranging from 15 μM to 25 μM .

- Pharmacological Evaluation : The pharmacological profiles of these compounds were assessed through various assays that demonstrated their ability to inhibit specific kinases involved in tumor growth and metastasis.

- In Vivo Studies : Animal models have also been utilized to evaluate the efficacy of these compounds in reducing tumor size and improving survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl precursors with thiourea derivatives under reflux conditions. For example, substituted benzaldehyde derivatives are reacted with triazole intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Yield and purity optimization can be achieved via:

- High-performance liquid chromatography (HPLC) for separation of byproducts.

- Recrystallization in polar solvents (e.g., ethanol/water mixtures).

- Nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on sulfur and amino proton signals (~δ 3.5–5.0 ppm) .

Q. How should researchers characterize the molecular structure of this compound to validate its identity?

- Methodological Answer : A combination of spectroscopic and computational techniques is recommended:

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., isopropylphenyl group integration).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 294.3 for C₁₂H₁₅N₅S).

- Molecular Modeling : Use software like Gaussian or Avogadro to simulate bond angles (e.g., C-S bond length ~1.7 Å) and compare with crystallographic data from analogous triazine-thiols .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the biological interactions of this compound?

- Methodological Answer :

- Dose-Response Assays : Use factorial design to test variables like concentration (0.1–100 μM), incubation time, and cell lines. For example, a 2³ factorial design can identify synergistic effects .

- Molecular Docking : Employ AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Prioritize residues within 4 Å of the triazine-thiol core for mutagenesis validation .

- Control Experiments : Include negative controls (e.g., scrambled analogs) to rule out nonspecific binding.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like solvent (DMSO vs. aqueous buffers) and assay pH.

- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., ATP concentration fixed at 1 mM in kinase assays).

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of divergent results .

Q. What theoretical frameworks guide the study of this compound’s reactivity and derivatization potential?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks (e.g., amino group as nucleophile).

- Hammett Constants : Use substituent constants (σ) to model electronic effects of the isopropylphenyl group on reaction rates .

- Retrosynthetic Analysis : Deconstruct the molecule into synthons (e.g., 4-isopropylbenzaldehyde and thiourea derivatives) for derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.